Bienvenue dans la boutique en ligne BenchChem!

3-(3-Bromophenyl)-4H-1,2,4-triazole

Anticancer Structure-Activity Relationship 3-Amino-1,2,4-triazole

3-(3-Bromophenyl)-4H-1,2,4-triazole is an essential heterocyclic building block for anticancer and immunomodulatory research. The 3-bromophenyl substituent is critical for target engagement—driving broad-spectrum cytotoxicity across NCI 60 cancer cell lines and enabling dual PD-L1/c-Myc downregulation. The bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling diversification, a versatility absent in non-brominated analogs. Supplied at ≥98% purity with defined storage at -20°C, it ensures reproducible synthesis of bioactive triazole derivatives and chemical probes.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 342617-08-7
Cat. No. B1281835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-4H-1,2,4-triazole
CAS342617-08-7
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=NN2
InChIInChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
InChIKeySSHMLGQRBZYTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-4H-1,2,4-triazole (CAS 342617-08-7) Procurement Guide: Key Properties and Research-Grade Specifications


3-(3-Bromophenyl)-4H-1,2,4-triazole (CAS 342617-08-7) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by a 3-bromophenyl substituent at the 3-position of the triazole core. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with documented utility in the synthesis of bioactive molecules targeting anticancer and immunomodulatory pathways [1]. Its molecular formula is C8H6BrN3, with a molecular weight of 224.06 g/mol. The presence of the bromine atom enables further functionalization via cross-coupling reactions, while the triazole ring provides hydrogen-bonding capacity and metabolic stability [2]. For procurement purposes, the compound is typically supplied at ≥95% purity, with recommended long-term storage at -20°C to maintain stability . The compound is insoluble in water but readily soluble in common organic solvents including DMSO, DMF, and ethanol, facilitating its use in biological assay preparation .

Why 3-(3-Bromophenyl)-4H-1,2,4-triazole Cannot Be Replaced by Unsubstituted or Alternative Phenyl-Triazole Analogs: SAR and Pharmacophore Evidence


Generic substitution of 3-(3-bromophenyl)-4H-1,2,4-triazole with other phenyl-1,2,4-triazole derivatives is not scientifically justifiable due to the critical role of the 3-bromophenyl substituent in dictating both target engagement and downstream biological activity. Structure-activity relationship (SAR) studies have explicitly identified the 3-bromophenylamino moiety in the 3-position of the 1,2,4-triazole core as a key driver of anticancer efficacy, with this specific substitution pattern conferring superior potency across multiple cancer cell lines compared to unsubstituted phenyl or other halogenated variants [1]. In the context of oncoimmunomodulation, the p-bromophenyl group (isosteric to the 3-bromophenyl motif) was found to be essential for the downregulation of PD-L1 and c-Myc, activities that were absent or markedly reduced in non-brominated analogs within the same triazole series [2]. Furthermore, the bromine atom provides a strategic synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions—a versatility not offered by unsubstituted phenyl or chloro/fluoro analogs, thereby limiting downstream synthetic utility [3]. Consequently, substituting this compound with a generic analog lacking the 3-bromophenyl group will result in a loss of documented biological activity and reduced synthetic flexibility, directly impacting experimental reproducibility and project timelines.

3-(3-Bromophenyl)-4H-1,2,4-triazole: Head-to-Head Quantitative Differentiation Against Closest Analogs and In-Class Candidates


Superior Anticancer Potency of 3-Bromophenyl-Substituted 1,2,4-Triazole Core Versus Unsubstituted Phenyl Analogs in Multiple Cell Lines

In a systematic SAR study of 3-amino-1,2,4-triazole derivatives, the 3-bromophenylamino substituent at the 3-position of the triazole core was identified as a critical determinant of anticancer activity. Compound 2.6, bearing the 3-bromophenylamino moiety, demonstrated significantly enhanced potency compared to its unsubstituted phenyl counterpart (compound 2.1) across a panel of cancer cell lines evaluated using the XTT assay. The study concluded that the 3-bromophenylamino group is beneficial for activity on several tested cell lines, and the 1,2,4-triazole core itself could not be replaced without loss of efficacy [1].

Anticancer Structure-Activity Relationship 3-Amino-1,2,4-triazole

Unique Oncoimmunomodulatory Activity: p-Bromophenyltriazole as the Most Potent PD-L1 and c-Myc Downregulator in Its Series

A library of 14 triazole-scaffold derivatives was screened for dual targeting of PD-L1 and c-Myc in an oncoimmunomodulation context. Among all compounds tested, p-bromophenyltriazole 3 (an analog isosteric with the 3-bromophenyl substitution pattern) was identified as the most active downregulator of both PD-L1 and c-Myc. This activity was unique within the series and was accompanied by a measurable effect on the inflammation-related cytokine IL-6, indicating a potential immunomodulatory mechanism not observed with other substituents such as chloro, fluoro, or methyl groups [1].

Immuno-oncology PD-L1 c-Myc Cytokine modulation

Tubulin Binding Affinity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Derivatives Demonstrates Favorable Interaction Profile

A series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) were synthesized and evaluated for their anticancer activity and binding to the tubulin–combretastatin A-4 binding site via molecular docking. The compounds exhibited binding affinities ranging from -6.502 to -8.341 kcal/mol. Notably, ligand 4i achieved a binding affinity of -8.149 kcal/mol and displayed a key hydrogen-bond interaction with residue Asn258 [1]. While this study does not directly compare the 3-bromophenyl scaffold against other substituents, it provides quantitative evidence that the 3-bromophenyl-containing core engages a clinically validated anticancer target (tubulin) with computationally favorable energetics.

Tubulin polymerization Molecular docking Antimitotic

Broad-Spectrum Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Across NCI 60 Cell Line Panel

Ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) were evaluated against nine panels of 58 cancer cell lines at a single concentration of 10⁻⁵ M using the NCI protocol. The most promising compound, 4i, demonstrated mean growth percent (GP) inhibition across five sensitive cell lines: SNB-75 (CNS cancer) with 38.94% PGI, UO-31 (renal) with 30.14% PGI, CCRF-CEM (leukemia) with 26.92% PGI, EKVX (non-small cell lung) with 26.61% PGI, and OVCAR-5 (ovarian) with 23.12% PGI [1]. Compound 4e showed a PGI of 41.25% against the SNB-75 CNS cancer cell line [1].

NCI 60 panel Antiproliferative Broad-spectrum activity

Procurement-Driven Application Scenarios for 3-(3-Bromophenyl)-4H-1,2,4-triazole (CAS 342617-08-7) in Drug Discovery and Chemical Biology


Medicinal Chemistry: Lead Optimization of Anticancer Agents Targeting the 1,2,4-Triazole Pharmacophore

Based on SAR evidence demonstrating the critical role of the 3-bromophenyl substituent for anticancer activity [1], 3-(3-bromophenyl)-4H-1,2,4-triazole serves as an essential starting material or core scaffold for medicinal chemistry programs focused on 1,2,4-triazole-based anticancer agents. Procurement of this specific brominated analog enables the synthesis of derivatives (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines) that have demonstrated broad-spectrum growth inhibition across NCI 60 cancer cell lines, including CNS (SNB-75, PGI 41.25%) and renal (UO-31, PGI 30.14%) cancers [2]. The bromine atom also provides a handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings, as documented in patent literature [3].

Immuno-Oncology Research: Development of Dual PD-L1/c-Myc Modulators

For researchers investigating small-molecule modulators of immune checkpoint pathways, 3-(3-bromophenyl)-4H-1,2,4-triazole and its close analogs represent a privileged scaffold. Studies have shown that p-bromophenyl-substituted triazoles are uniquely capable of downregulating both PD-L1 and c-Myc—a dual activity not observed with other halogen or alkyl substituents [4]. Procurement of this compound enables the synthesis and evaluation of oncoimmunomodulator agents that can influence the tumor microenvironment and alter immune cell behavior, as evidenced by co-culture experiments with Jurkat T cells and THP-1 cells [4].

Chemical Biology: Tubulin Polymerization Inhibitor Probe Development

Molecular docking studies have validated the 3-bromophenyl-1,2,4-triazole scaffold as a competent binder of the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ), with binding affinities reaching -8.341 kcal/mol for optimized analogs [2]. Researchers procuring 3-(3-bromophenyl)-4H-1,2,4-triazole can utilize it as a key intermediate to synthesize chemical probes for studying tubulin dynamics and antimitotic mechanisms. The scaffold's favorable in silico ADME profile—no violation of Lipinski's Rule of Five and predicted Class IV toxicity (LD50 440–500 mg/kg)—further supports its use in early-stage probe development [2].

Organic Synthesis: Versatile Building Block for Cross-Coupling and Diversification

3-(3-Bromophenyl)-4H-1,2,4-triazole functions as a bifunctional building block: the triazole NH can be alkylated (e.g., with chloromethylpivalate in MeCN using K2CO3 at 80°C) [5], while the bromophenyl moiety can undergo palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or amine substituents [3]. This dual reactivity, combined with its commercial availability at ≥95% purity and defined storage conditions (-20°C) , makes it a reliable and versatile intermediate for parallel synthesis and library generation in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromophenyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.